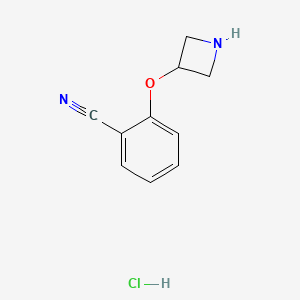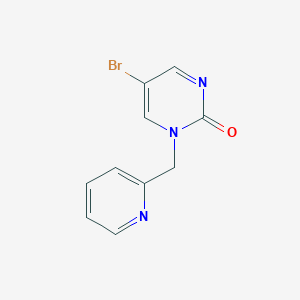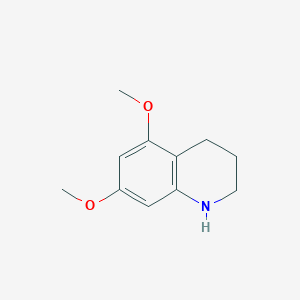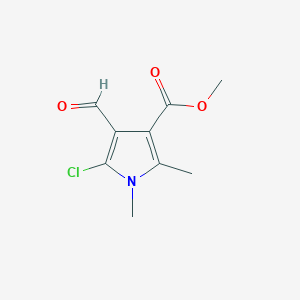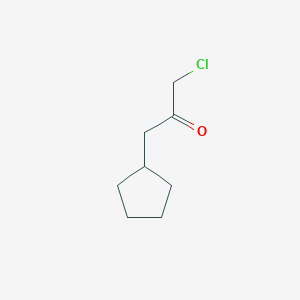
1-Chloro-3-cyclopentylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-cyclopentylpropan-2-one is a useful research compound. Its molecular formula is C8H13ClO and its molecular weight is 160.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
- Beckmann Rearrangement Catalysis : 1-Chloro-2,3-diphenylcyclopropenium ion, related to 1-Chloro-3-cyclopentylpropan-2-one, is an efficient catalyst for Beckmann rearrangement of ketoximes to amides/lactams, indicating its potential in aromatic cation-based catalysis (Srivastava et al., 2010).
Chemical Synthesis and Reactions
- Electrophilic Chlorination : 1-Chloro-1,2-benziodoxol-3-one, a compound related to this compound, is effective in the chlorination of nitrogen-containing heterocycles and selected classes of arenes, showing its versatility in industrial applications (Wang et al., 2016).
- Cyclopropane Preparation : A new method for preparing 1-chloro-2,3-cyclopropane, involving ultrasonic radiation, offers advantages such as high yield and convenient operation, which is crucial in the production of certain medicines (Suhen, 1997).
- Photocyclization to Flavones : The photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones, which are structurally related to this compound, leads to the formation of flavones, demonstrating its role in photoreactive processes (Košmrlj & Šket, 2007).
Molecular Studies and Analyses
- Molecular Structure Investigation : The molecular structures of compounds like 3-chloro-propan-1-ol, closely related to this compound, have been studied using electron diffraction and molecular orbital calculations, providing insights into their conformational behavior (Richardson & Hedberg, 1997).
Industrial and Practical Applications
- Enzymatic Process Development : The development of enzymatic processes for the preparation of compounds like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, structurally similar to 1-Chloro-3-cyclopropylpropan-2-one, highlights the potential for green and high-productivity industrial applications (Guo et al., 2017).
Eigenschaften
IUPAC Name |
1-chloro-3-cyclopentylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-6-8(10)5-7-3-1-2-4-7/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJUOIGZCUOOCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
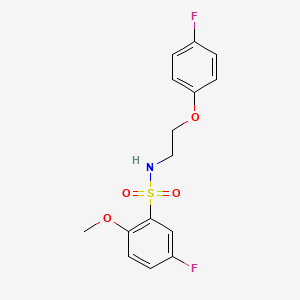
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
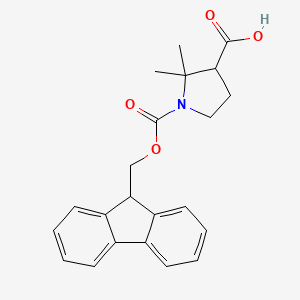
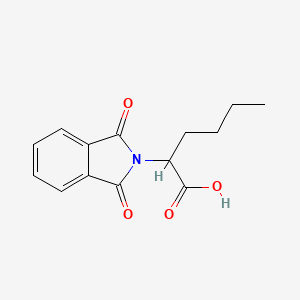
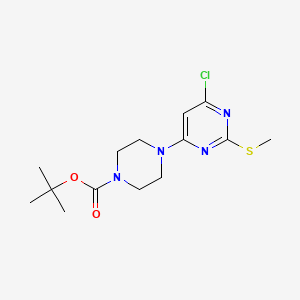
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)

